Cas no 1343702-03-3 (Methyl 5-amino-2,3-dichlorobenzoate)

Methyl 5-amino-2,3-dichlorobenzoate 化学的及び物理的性質
名前と識別子
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- methyl 5-amino-2,3-dichlorobenzoate
- Methyl 5-amino-2,3-dichlorobenzoate
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- インチ: 1S/C8H7Cl2NO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,11H2,1H3
- InChIKey: JEWUMKBIZFDWSI-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=C(C=C1C(=O)OC)N)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 201
- トポロジー分子極性表面積: 52.3
- 疎水性パラメータ計算基準値(XlogP): 2.3
Methyl 5-amino-2,3-dichlorobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-183314-0.25g |
methyl 5-amino-2,3-dichlorobenzoate |
1343702-03-3 | 95% | 0.25g |
$361.0 | 2023-09-19 | |
Enamine | EN300-183314-0.5g |
methyl 5-amino-2,3-dichlorobenzoate |
1343702-03-3 | 95% | 0.5g |
$569.0 | 2023-09-19 | |
Enamine | EN300-183314-1g |
methyl 5-amino-2,3-dichlorobenzoate |
1343702-03-3 | 95% | 1g |
$728.0 | 2023-09-19 | |
1PlusChem | 1P027P98-50mg |
methyl5-amino-2,3-dichlorobenzoate |
1343702-03-3 | 95% | 50mg |
$262.00 | 2023-12-22 | |
Aaron | AR027PHK-1g |
methyl5-amino-2,3-dichlorobenzoate |
1343702-03-3 | 95% | 1g |
$1026.00 | 2023-12-16 | |
1PlusChem | 1P027P98-2.5g |
methyl5-amino-2,3-dichlorobenzoate |
1343702-03-3 | 95% | 2.5g |
$1827.00 | 2023-12-22 | |
1PlusChem | 1P027P98-1g |
methyl5-amino-2,3-dichlorobenzoate |
1343702-03-3 | 95% | 1g |
$962.00 | 2023-12-22 | |
1PlusChem | 1P027P98-10g |
methyl5-amino-2,3-dichlorobenzoate |
1343702-03-3 | 95% | 10g |
$3932.00 | 2023-12-22 | |
Alichem | A015008638-250mg |
Methyl 5-amino-2,3-dichlorobenzoate |
1343702-03-3 | 97% | 250mg |
504.00 USD | 2021-06-21 | |
Alichem | A015008638-1g |
Methyl 5-amino-2,3-dichlorobenzoate |
1343702-03-3 | 97% | 1g |
1,504.90 USD | 2021-06-21 |
Methyl 5-amino-2,3-dichlorobenzoate 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
Methyl 5-amino-2,3-dichlorobenzoateに関する追加情報
Methyl 5-amino-2,3-dichlorobenzoate: A Comprehensive Overview
Methyl 5-amino-2,3-dichlorobenzoate, identified by the CAS number 1343702-03-3, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of benzoate esters, which are widely used in various industries, including pharmaceuticals, agrochemicals, and materials science. The structure of Methyl 5-amino-2,3-dichlorobenzoate consists of a benzoic acid derivative with a methyl ester group and two chlorine atoms at the 2 and 3 positions of the benzene ring, along with an amino group at the 5 position. This combination of functional groups imparts the compound with versatile reactivity and selectivity.
The synthesis of Methyl 5-amino-2,3-dichlorobenzoate typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. The introduction of the amino group at the 5 position is particularly challenging due to steric hindrance and competing reactions; however, modern catalytic systems have significantly improved the yield and selectivity of this step.
Methyl 5-amino-2,3-dichlorobenzoate exhibits interesting pharmacological properties that make it a promising candidate for drug development. Studies have shown that this compound possesses potent anti-inflammatory and antioxidant activities, which could be harnessed for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, its ability to modulate enzyme activity suggests potential applications in enzyme inhibition studies. Recent research has also highlighted its role as a precursor for more complex bioactive molecules, further expanding its utility in medicinal chemistry.
In terms of environmental impact, Methyl 5-amino-2,3-dichlorobenzoate has been evaluated for its biodegradability and toxicity profiles. Initial findings indicate that it is moderately biodegradable under aerobic conditions; however, its persistence in aquatic environments requires further investigation. Regulatory agencies are increasingly emphasizing the need for sustainable chemical practices; thus, understanding the environmental fate of this compound is crucial for its responsible use.
The application of Methyl 5-amino-2,3-dichlorobenzoate extends beyond pharmaceuticals into materials science. Its ability to form stable metal complexes has led to its exploration as a ligand in catalysis and sensor development. Recent breakthroughs in nanotechnology have also leveraged this compound's structural features to design novel materials with enhanced electronic properties.
In conclusion, Methyl 5-amino-2,3-dichlorobenzoate (CAS No: 1343702-03-3) is a versatile compound with a wide range of potential applications across multiple disciplines. Ongoing research continues to uncover new insights into its synthesis, properties, and uses. As scientific advancements progress, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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